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Abstract
This technical guide provides an in-depth exploration of pyridin-2-yl trifluoromethanesulfonate,

commonly known as 2-pyridyl triflate. Its Chemical Abstracts Service (CAS) Registry Number is

65007-00-3[1][2][3]. As a versatile and highly reactive heterocyclic building block, 2-pyridyl

triflate has emerged as a critical electrophilic partner in a myriad of palladium-catalyzed cross-

coupling reactions. The triflate moiety serves as an excellent leaving group, often

demonstrating reactivity comparable to or exceeding that of traditional aryl halides, thereby

enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide will

detail the synthesis, physicochemical properties, and safe handling of 2-pyridyl triflate.

Furthermore, it will provide expert insights and detailed, field-proven protocols for its application

in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-

coupling reactions, which are foundational in modern medicinal chemistry and materials

science.

Introduction: The Strategic Advantage of 2-Pyridyl
Triflate
The 2-substituted pyridine scaffold is a ubiquitous and privileged structural motif found in a vast

array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the
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development of robust and versatile methods for its synthesis and functionalization is of

paramount importance. While traditional cross-coupling reactions have historically relied on 2-

halopyridines, these substrates can present challenges, including sluggish oxidative addition

and catalyst inhibition due to the coordinating nature of the pyridine nitrogen.

Pyridin-2-yl triflate offers a powerful alternative. The trifluoromethanesulfonate (triflate, OTf)

group is one of the best leaving groups in organic chemistry, a property derived from the

extreme stability of the triflate anion due to resonance delocalization and the strong electron-

withdrawing effect of the trifluoromethyl group. This inherent reactivity allows cross-coupling

reactions to proceed under milder conditions, often with lower catalyst loadings and broader

functional group tolerance compared to their halo-pyridine counterparts. This guide serves as a

practical resource for chemists seeking to leverage the unique reactivity of 2-pyridyl triflate to

streamline complex synthetic routes and access novel chemical matter.

Physicochemical Properties and Characterization
Understanding the fundamental properties of 2-pyridyl triflate is crucial for its effective use and

safe handling in a laboratory setting.

Property Value Source(s)

CAS Number 65007-00-3 [1][2][3]

Molecular Formula C₆H₄F₃NO₃S [1][2]

Molecular Weight 227.16 g/mol [1][2]

Appearance Colorless to pale yellow liquid [2][4]

Boiling Point 108 °C at 25 mmHg [2]

Density 1.477 g/mL at 25 °C [2]

Refractive Index n20/D 1.435 [2]

Synonyms

Pyridin-2-yl

trifluoromethanesulfonate, 2-

Pyridyl triflate,

Trifluoromethanesulfonic acid

2-pyridyl ester

[1][3][5]
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Spectroscopic Data (Typical): While a definitive, publicly available spectrum specifically for 2-

pyridyl triflate is elusive in the searched literature, characterization would rely on standard

spectroscopic methods. Based on the structure, the expected NMR data would be:

¹H NMR (CDCl₃): Four distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm)

corresponding to the four protons on the pyridine ring.

¹³C NMR (CDCl₃): Five signals in the aromatic region for the pyridine carbons and a

characteristic quartet for the trifluoromethyl carbon (¹JCF coupling).

¹⁹F NMR (CDCl₃): A singlet around δ -73 ppm, characteristic of the CF₃ group in a triflate.

Synthesis of 2-Pyridyl Triflate
There are two primary, reliable methods for the synthesis of 2-pyridyl triflate: direct triflation of

2-hydroxypyridine and diazotization of 2-aminopyridine. The choice of method often depends

on the availability and cost of the starting material.

Method A: Triflation of 2-Hydroxypyridine (2-Pyridone)
This is the most common and direct approach. 2-Hydroxypyridine exists in tautomeric

equilibrium with its major form, 2-pyridone. The reaction involves the O-acylation of the

pyridone tautomer with a powerful triflating agent, typically trifluoromethanesulfonic anhydride

(Tf₂O), in the presence of a non-nucleophilic base to scavenge the triflic acid byproduct.

Reaction Setup Reaction Workup & Purification

Dissolve 2-Hydroxypyridine
in anhydrous CH₂Cl₂

Add Pyridine or
2,6-Lutidine

Cool to 0 °C
(Ice Bath)

Add Triflic Anhydride
(Tf₂O) dropwise Stir at 0 °C to RT Quench with

cold water/brine Extract with CH₂Cl₂ Dry organic layer
(Na₂SO₄ or MgSO₄)

Purify by distillation
or chromatography 2-Pyridyl Triflate

Click to download full resolution via product page

Synthesis of 2-Pyridyl Triflate from 2-Hydroxypyridine.

Experimental Protocol:
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To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen),

add 2-hydroxypyridine (1.0 equiv.).

Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).

Cool the solution to 0 °C in an ice bath.

Add pyridine (1.2 equiv.) or another non-nucleophilic base like 2,6-lutidine and stir for 10

minutes. The causality here is critical: the base neutralizes the strongly acidic triflic acid

byproduct, preventing side reactions and promoting the desired O-triflation.

Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise to the stirred

solution. This addition must be slow to control the exotherm.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 1-2 hours, monitoring by TLC or GC-MS until the starting material is consumed.

Upon completion, carefully quench the reaction by adding cold water or saturated aqueous

sodium bicarbonate.

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

phase with DCM (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

The crude product is typically purified by vacuum distillation to yield 2-pyridyl triflate as a

clear liquid.

Method B: Diazotization of 2-Aminopyridine
An alternative one-pot procedure involves the diazotization of 2-aminopyridine with a nitrite

source in the presence of triflic acid. This method avoids the direct use of triflic anhydride.

Experimental Protocol: (Adapted from Kassanova et al., 2016)[6]

In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 equiv.) in a solvent such as

acetonitrile.
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Cool the mixture to 0 °C.

Add triflic acid (2.0-3.0 equiv.) dropwise, maintaining the temperature.

Add a solution of sodium nitrite (NaNO₂) (1.1-1.5 equiv.) in water dropwise. Vigorous

nitrogen evolution will be observed as the diazonium salt is formed and subsequently

displaced by the triflate anion.

After the addition is complete, allow the reaction to stir at room temperature for

approximately 1 hour.

Perform a standard aqueous workup by diluting with water and extracting with a suitable

organic solvent (e.g., diethyl ether or DCM).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine,

then dry and concentrate.

Purify the crude product via vacuum distillation or column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling
Reactions
2-Pyridyl triflate is a premier electrophile for introducing the 2-pyridyl moiety. Its high reactivity

allows for efficient coupling where 2-chloropyridines may be sluggish or require harsh

conditions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic

synthesis. 2-Pyridyl triflate couples efficiently with a wide range of aryl- and heteroarylboronic

acids or their esters. The choice of catalyst system is crucial for high yields. Catalyst systems

based on bulky, electron-rich phosphine ligands are often preferred for coupling with triflates.
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Suzuki-Miyaura Catalytic Cycle
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Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine

To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equiv.), and a base

such as potassium phosphate (K₃PO₄, 2.0 equiv.).

Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like

tricyclohexylphosphine (PCy₃, 4 mol%) or XPhos.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

Add 2-pyridyl triflate (1.0 equiv.) via syringe.
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Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring progress by TLC or

GC-MS. The high reactivity of the triflate often allows for shorter reaction times and lower

temperatures compared to chloro- or bromopyridines.

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the desired

biaryl product.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-pyridyl

triflate and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a

copper(I) salt.

Protocol: Synthesis of 2-(phenylethynyl)pyridine

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, such as

Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

Add degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine

(DIPA), which also serves as the base. Anhydrous THF can be used as a co-solvent.

Add 2-pyridyl triflate (1.0 equiv.) followed by the terminal alkyne, such as phenylacetylene

(1.1-1.2 equiv.).

Stir the reaction at room temperature to 50 °C. The reaction is often complete within a few

hours. The mild conditions are a direct benefit of the triflate's high reactivity.

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether

or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify by flash column chromatography on silica gel to yield the 2-alkynylpyridine product.

Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. 2-Pyridyl triflate is an excellent

substrate for coupling with a diverse range of primary and secondary amines. The selection of

the palladium catalyst, phosphine ligand, and base is critical and depends on the nature of the

amine.

Protocol: Synthesis of 2-morpholinopyridine

In a glovebox or under a positive flow of inert gas, add the base, typically a strong, non-

nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), to a Schlenk flask.

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand

(e.g., BINAP or Xantphos, 2-4 mol%).

Add morpholine (1.2 equiv.) and 2-pyridyl triflate (1.0 equiv.) to the reaction vessel.

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Seal the reaction vessel and heat in a preheated oil bath to 80-110 °C.

Stir vigorously until the starting material is consumed as judged by TLC or GC-MS.

Cool the reaction to room temperature, quench carefully with water, and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the product by flash column chromatography.

Safety and Handling
2-Pyridyl triflate is classified as a flammable liquid and can cause skin and eye irritation[2][4].

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
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gloves[2].

Storage: Store in a cool, dark place, preferably under an inert atmosphere, as it can be

sensitive to air and moisture[3]. It is classified as a flammable liquid and should be stored in

an appropriate cabinet away from ignition sources[2].

Transport: This compound is classified as a Dangerous Good for transport and may be

subject to additional shipping charges and regulations[1].

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
Pyridin-2-yl triflate (CAS: 65007-00-3) is a highly valuable and reactive building block for

modern organic synthesis. Its enhanced reactivity as an electrophile, stemming from the

excellent leaving group ability of the triflate anion, makes it a superior alternative to

halopyridines in many palladium-catalyzed cross-coupling reactions. This guide has provided a

comprehensive overview of its properties, synthesis, and detailed, actionable protocols for its

use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the

principles behind its reactivity and applying the robust methodologies described herein,

researchers can effectively incorporate the essential 2-pyridyl motif into complex molecules,

accelerating discovery in drug development and materials science.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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